![molecular formula C18H14F6N6 B2478607 7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 477851-79-9](/img/structure/B2478607.png)
7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PPN or PPNF and is a member of the naphthyridine family of chemicals. In
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
- Synthesis and Antimycobacterial Activity : A study on 4-phenyl-1,8-naphthyridine derivatives, including those with a piperazino group, reported marked activity against Mycobacterium tuberculosis (Ferrarini et al., 1998).
Antibacterial Activity
- Quinolone Antibacterial Agents : Research on a series of quinolone and naphthyridine-3-carboxylic acids with piperazinyl side chains found substantial antibacterial activity, particularly against Gram-negative organisms (Sánchez et al., 1988).
- Potent Antibacterial Agents : Another study synthesized 1,8-naphthyridine-3-carboxylic acids, including those with piperazinyl groups, showing broad and potent antibacterial activity (Matsumoto et al., 1984).
Cancer Cell Proliferation
- Antitumor Activity : A synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, some with potential antitumor activity, was reported, showing significant activity against cancer cell lines (Insuasty et al., 2013).
- Affecting Carcinoma Cell Proliferation : A naphthyridine derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, was found to have anti-proliferative activity on carcinoma cells, potentially useful in cancer therapy (Capozzi et al., 2012).
Anti-Inflammatory and Analgesic Activity
- Anti-Inflammatory and Analgesic Agents : Compounds with a 1,8-naphthyridine structure, including those with piperazine side chains, demonstrated significant anti-inflammatory and analgesic properties (Di Braccio et al., 2014).
Synthesis and Conversions
- Bis-Heteryl Derivatives : A study focused on the synthesis of N,N′-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine, relevant in developing new chemical entities (Makarov et al., 1994).
Wirkmechanismus
Target of Action
The primary targets of 7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine are multi-resistant bacterial strains . These bacteria have developed resistance to multiple antibiotics, making them difficult to treat with conventional therapies.
Mode of Action
The compound interacts with its bacterial targets by enhancing the activity of antibiotics
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial resistance to antibiotics . By enhancing the activity of antibiotics, the compound may disrupt these pathways, leading to increased susceptibility of the bacteria to the antibiotics.
Result of Action
The result of the compound’s action is a decrease in the minimum inhibitory concentration (MIC) of antibiotics against multi-resistant bacterial strains . This indicates that the compound enhances the effectiveness of the antibiotics, making them more potent against the bacteria.
Eigenschaften
IUPAC Name |
7-(4-pyrimidin-2-ylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N6/c19-17(20,21)12-10-13(18(22,23)24)27-15-11(12)2-3-14(28-15)29-6-8-30(9-7-29)16-25-4-1-5-26-16/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADVZVNXAUCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478524.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2478529.png)
![4-methoxy-N-{[6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide](/img/structure/B2478530.png)
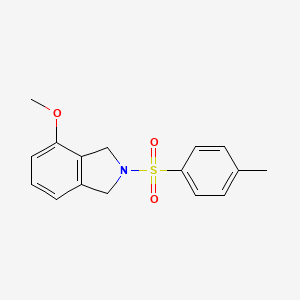
![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyethyl)urea](/img/structure/B2478533.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)
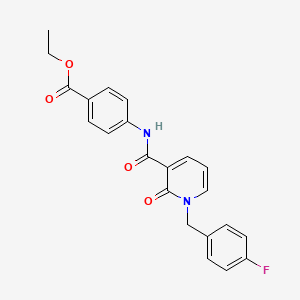
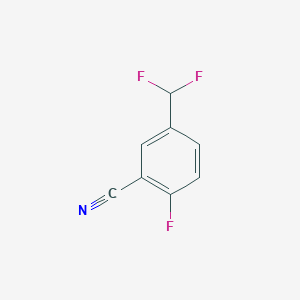
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2478542.png)
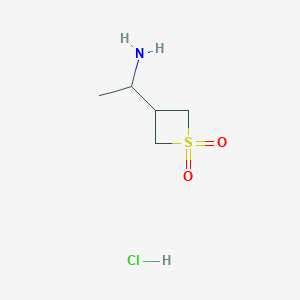
![6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2478544.png)
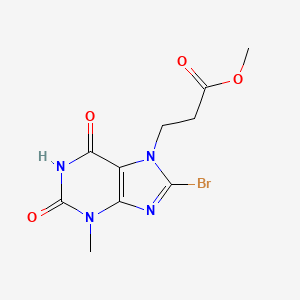
![(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2478547.png)